molecular formula C21H45N B15081856 1-Nonadecanamine, N,N-dimethyl- CAS No. 49859-87-2

1-Nonadecanamine, N,N-dimethyl-

Cat. No.: B15081856
CAS No.: 49859-87-2
M. Wt: 311.6 g/mol
InChI Key: PKMWMAMVKCMWQG-UHFFFAOYSA-N
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Description

1-Nonadecanamine, N,N-dimethyl- is a chemical compound with the molecular formula C21H45N and a molecular weight of 311.5887 g/mol . It is an amine derivative, specifically a tertiary amine, characterized by a long hydrocarbon chain and two methyl groups attached to the nitrogen atom. This compound is also known by its CAS Registry Number 49859-87-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nonadecanamine, N,N-dimethyl- can be synthesized through various methods. One common approach involves the alkylation of nonadecanamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{Nonadecanamine} + \text{Dimethyl Sulfate} \rightarrow \text{1-Nonadecanamine, N,N-dimethyl-} + \text{Methanol} ]

Industrial Production Methods

In industrial settings, the production of 1-Nonadecanamine, N,N-dimethyl- often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Nonadecanamine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to primary or secondary amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Primary or secondary amines

    Substitution: Various substituted amines depending on the nucleophile used

Scientific Research Applications

1-Nonadecanamine, N,N-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: The compound is studied for its potential antimicrobial properties and its role in cell membrane interactions.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is utilized in the production of specialty chemicals, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Nonadecanamine, N,N-dimethyl- involves its interaction with biological membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The dimethylamine group can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Nonadecanamine, N,N-dimethyl- is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Properties

CAS No.

49859-87-2

Molecular Formula

C21H45N

Molecular Weight

311.6 g/mol

IUPAC Name

N,N-dimethylnonadecan-1-amine

InChI

InChI=1S/C21H45N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)3/h4-21H2,1-3H3

InChI Key

PKMWMAMVKCMWQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCN(C)C

Origin of Product

United States

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